

# Cambinol as a Neutral Sphingomyelinase-2 Inhibitor: A Technical Guide

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## Compound of Interest

Compound Name: *Cambinol*

Cat. No.: *B1668241*

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This guide provides an in-depth overview of **Cambinol**, a small molecule inhibitor of neutral sphingomyelinase-2 (nSMase2). Initially identified as an inhibitor of sirtuins (SIRT1/2), **Cambinol** has been found to be a significantly more potent inhibitor of nSMase2, a key enzyme in sphingolipid metabolism.<sup>[1][2]</sup> Dysregulation of nSMase2 and the subsequent production of the bioactive lipid ceramide have been implicated in a variety of pathological conditions, including neurodegenerative diseases like Alzheimer's, inflammatory responses, and cancer.<sup>[1][3]</sup> This document details the quantitative data, mechanism of action, relevant signaling pathways, and experimental protocols associated with **Cambinol**'s activity as an nSMase2 inhibitor, positioning it as a critical tool for research and a potential scaffold for future drug development.

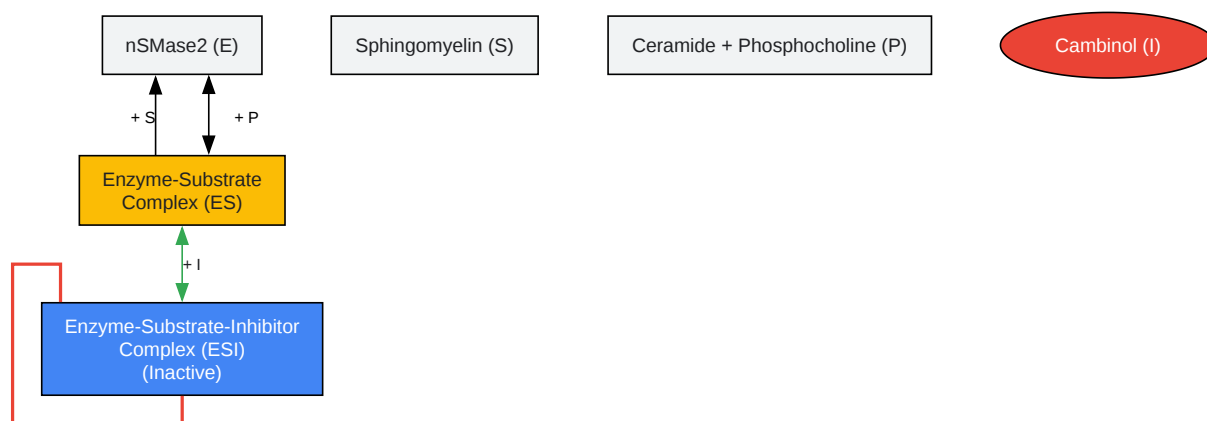
## Quantitative Data Summary

**Cambinol**'s inhibitory activity has been quantified against several targets. Notably, its potency against nSMase2 is approximately tenfold greater than its activity against its previously known targets, SIRT1 and SIRT2.<sup>[2][4]</sup> The key quantitative parameters are summarized below for clear comparison.

Parameter	Target Enzyme	Species	Value	Reference(s)
IC <sub>50</sub>	Neutral Sphingomyelinase 2 (nSMase2)	Human	5 ± 1 µM	[4][5]
IC <sub>50</sub>	Neutral Sphingomyelinase 2 (nSMase2)	Human	~7.7 µM	[6]
IC <sub>50</sub>	Neutral Sphingomyelinase 2 (nSMase2)	Rat	~5 µM	[4]
K <sub>i</sub>	Neutral Sphingomyelinase 2 (nSMase2)	Human	7 µM	[2][6][7]
IC <sub>50</sub>	Sirtuin 1 (SIRT1)	Human	~50 µM	[1]
IC <sub>50</sub>	Sirtuin 1 (SIRT1)	Human	56 µM	[4]
IC <sub>50</sub>	Sirtuin 2 (SIRT2)	Human	~50 µM	[1]
IC <sub>50</sub>	Sirtuin 2 (SIRT2)	Human	59 µM	[4]

## Mechanism of Action: Uncompetitive Inhibition

Kinetic studies have demonstrated that **Cambinol** acts as a reversible, uncompetitive inhibitor of nSMase2.[1][4] This mode of inhibition is distinct in that the inhibitor does not bind to the free enzyme. Instead, it binds exclusively to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex.[5] This binding occurs at an allosteric site, separate from the substrate-binding site.[1] The formation of the ESI complex prevents the conversion of the substrate to its product, thereby reducing the catalytic rate. A hallmark of uncompetitive inhibition is the parallel decrease in both V<sub>max</sub> (maximum reaction velocity) and K<sub>m</sub> (Michaelis constant) as the inhibitor concentration increases.[5]

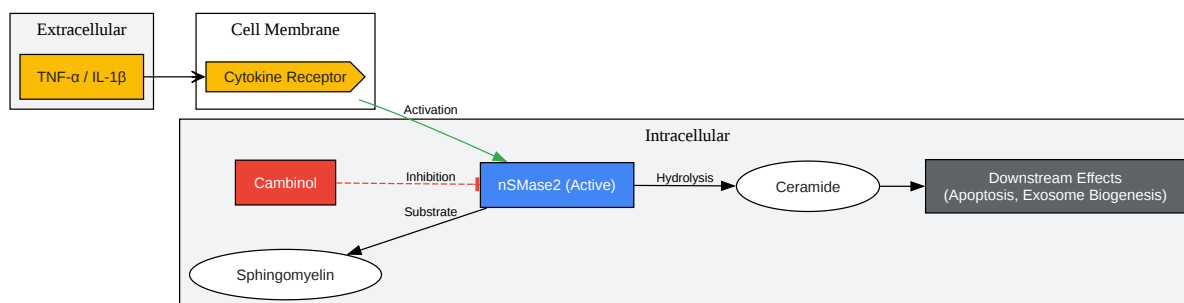


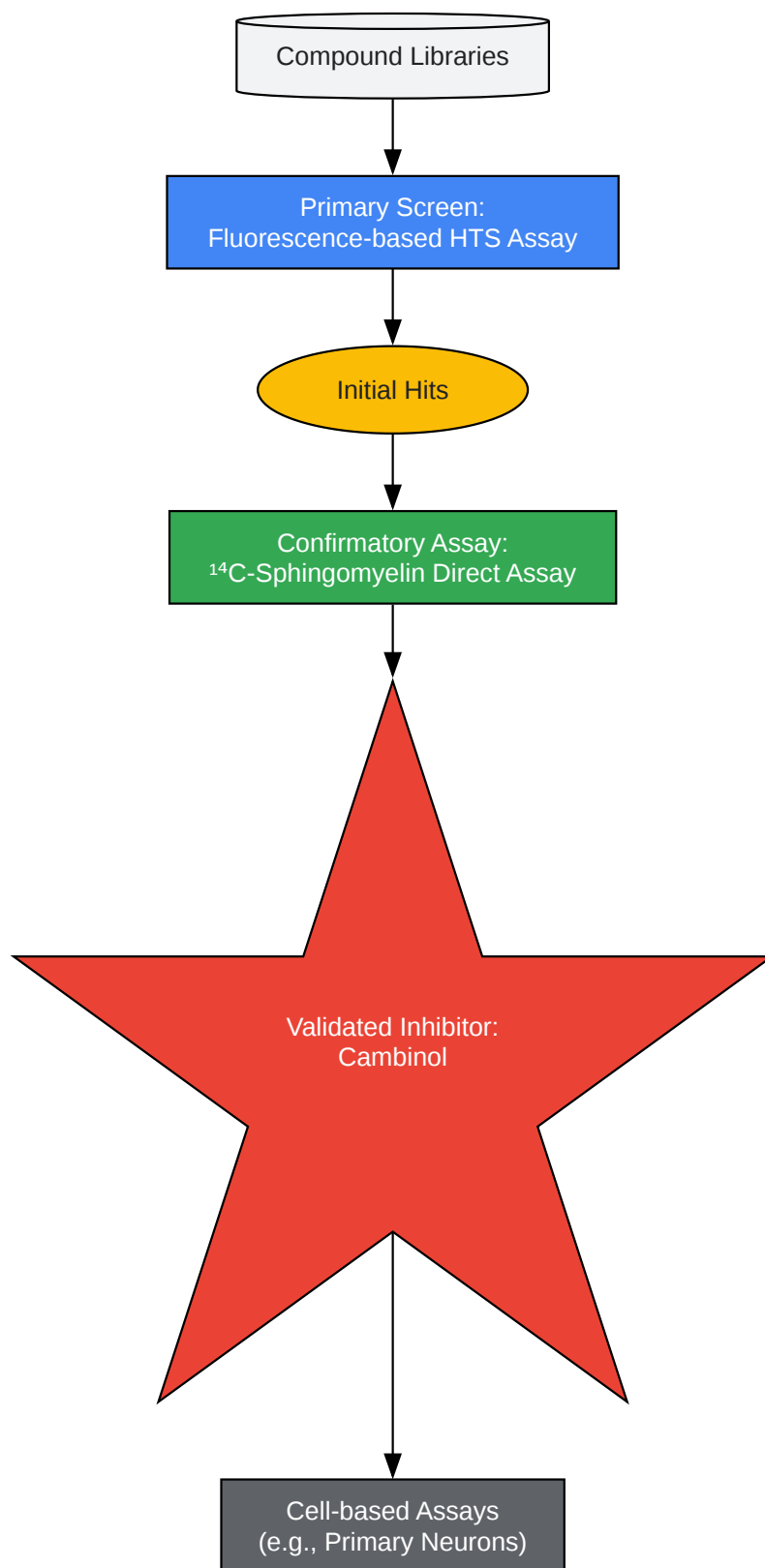
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Caption: Uncompetitive inhibition of nSMase2 by **Cambinol**.

## Signaling Pathway Modulation

nSMase2 is a critical enzyme that hydrolyzes sphingomyelin to generate ceramide and phosphocholine.[8] It is typically localized to the Golgi apparatus and the inner leaflet of the plasma membrane.[8] Upon stimulation by various stressors, including pro-inflammatory cytokines like Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ ) and Interleukin-1 $\beta$  (IL-1 $\beta$ ), nSMase2 is activated.[1][2] This activation leads to a surge in ceramide levels. Ceramide is a potent bioactive lipid that acts as a second messenger in signaling pathways that regulate cellular stress responses, apoptosis, and the biogenesis of extracellular vesicles (exosomes).[3][8][9] By inhibiting nSMase2, **Cambinol** effectively blocks this cascade, preventing the downstream effects of ceramide accumulation. This has been demonstrated in primary neurons, where **Cambinol** treatment decreased cytokine-induced ceramide production and subsequent cell death.[2][4]





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